1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride
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Overview
Description
1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring attached to a phenyl group substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-isopropylphenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reduction and subsequent conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the phenyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted cyclopropane or phenyl derivatives.
Scientific Research Applications
1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(3-methoxyphenyl)cyclopropan-1-amine;hydrochloride
- 1-[3-(propan-2-yloxy)propyl]cyclopropan-1-amine;hydrochloride
- 2-ethyl-2-(propan-2-yl)cyclopropan-1-amine;hydrochloride
Comparison: 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the cyclopropane ring.
Properties
Molecular Formula |
C12H18ClN |
---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-9(2)10-4-3-5-11(8-10)12(13)6-7-12;/h3-5,8-9H,6-7,13H2,1-2H3;1H |
InChI Key |
SSNNEXVCWXQTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C2(CC2)N.Cl |
Origin of Product |
United States |
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